4-(2-Isopropoxyphenyl)piperidine
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-6-4-3-5-13(14)12-7-9-15-10-8-12/h3-6,11-12,15H,7-10H2,1-2H3 |
InChI Key |
AOLUCIWIXNUYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations:
- 4-(2-Methoxyphenyl)piperidine (CAS 58333-75-8): Replacing the isopropoxy group with a methoxy group reduces steric hindrance but retains electron-donating properties.
- 4-(4-Trifluoromethoxy-phenyl)piperidine (CAS 180160-91-2): The trifluoromethoxy group is electron-withdrawing, enhancing metabolic stability and receptor-binding specificity compared to isopropoxy. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Structural Impact Table:
| Compound | Substituent | Electronic Effect | Steric Bulk | Receptor Affinity (Example) |
|---|---|---|---|---|
| 4-(2-Isopropoxyphenyl)piperidine | Isopropoxy (ortho) | Mildly donating | High | Not reported |
| 4-(2-Methoxyphenyl)piperidine | Methoxy (ortho) | Donating | Low | Moderate EP2 potentiation |
| 4-(4-Trifluoromethoxy-phenyl)piperidine | CF3O (para) | Withdrawing | Moderate | High (e.g., CNS targets) |
Piperidine Core Modifications
Piperidine vs. Morpholine/Piperazine:
- Piperidine Derivatives : Critical for EP2 receptor potentiation, as seen in 2-piperidinyl phenyl benzamides (e.g., CID890517). Replacing piperidine with morpholine (TG6–268) or piperazine (TG6–264) abolished activity, highlighting the necessity of the piperidine nitrogen’s spatial arrangement .
- Morpholine in Pyrimidines : In trisubstituted pyrimidines (e.g., CID2992168), morpholine rings outperformed piperidine analogs in EP2 activity, suggesting scaffold-dependent effects .
Activity Comparison Table:
| Scaffold | Compound Example | Receptor Activity (Fold Shift) | Key Interaction |
|---|---|---|---|
| Piperidine-Benzamide | CID890517 | 12.5 (PGE2 EC50 shift) | Para-fluorobenzamide |
| Morpholine-Pyrimidine | CID2992168 | 15.2 | Trifluoromethyl group |
| Piperazine-Benzamide | TG6–264 | Inactive | N/A |
Functional Group Replacements
Isopropoxy vs. Isopropylthio/Chloro:
- Isopropylthio Pyrimidines (CID852313/CID852308): These analogs showed EP2 potentiation comparable to hits like CID891729, suggesting sulfur-containing groups may mimic oxygen’s electronic effects while enhancing lipophilicity .
Binding Interaction Insights:
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 2-isopropoxybenzaldehyde reacts with a primary amine (e.g., 4-aminopiperidine) in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine formation, followed by reduction to the secondary amine.
Example Protocol
-
Step 1 : Combine 2-isopropoxybenzaldehyde (1.0 equiv) and 4-aminopiperidine (1.2 equiv) in dichloromethane (DCM).
-
Step 2 : Add STAB (1.5 equiv) at 0°C and stir for 12 hours at room temperature.
-
Step 3 : Quench with aqueous sodium bicarbonate and extract with DCM.
Optimization Challenges
-
Steric Hindrance : The ortho-isopropoxy group impedes imine formation, necessitating excess amine or elevated temperatures.
-
Catalyst Choice : Palladium on carbon (Pd/C) under hydrogen (1 atm) achieves higher yields (75–80%) but requires longer reaction times (24–48 hours).
The Suzuki-Miyaura cross-coupling reaction enables direct introduction of the 2-isopropoxyphenyl group to a preformed piperidine scaffold. This method leverages boronic acid derivatives and transition-metal catalysis.
Reaction Scheme and Parameters
A piperidine substrate bearing a halogen (e.g., 4-bromopiperidine) reacts with 2-isopropoxyphenylboronic acid under palladium catalysis.
Typical Conditions
Comparative Analysis of Catalysts
| Catalyst | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 65 | 12 |
| Pd(OAc)₂ | SPhos | 72 | 8 |
| NiCl₂(dppe) | dppe | 45 | 24 |
Nickel-based systems show lower efficiency due to slower transmetalation kinetics.
Cyclization of β-Keto Amides
Intramolecular cyclization of β-keto amides provides an alternative route to this compound. This method constructs the piperidine ring de novo while incorporating the aryl group.
Synthetic Pathway
-
Formation of β-Keto Amide : React ethyl acetoacetate with 2-isopropoxyaniline via nucleophilic acyl substitution.
-
Cyclization : Treat the β-keto amide with polyphosphoric acid (PPA) at 120°C to induce ring closure.
Limitations
-
Byproduct Formation : Competing intermolecular reactions produce dimeric species, necessitating careful temperature control.
-
Acid Sensitivity : The isopropoxy group may undergo hydrolysis under strongly acidic conditions, requiring moderated PPA concentrations.
Hydrogenation of Pyridine Precursors
Catalytic hydrogenation of pyridine derivatives offers a high-yielding route to piperidines. For this compound, this method involves hydrogenating a substituted pyridine precursor.
Protocol Details
Substrate Synthesis Challenges
Synthesizing 4-(2-isopropoxyphenyl)pyridine requires Friedel-Crafts alkylation or directed ortho-metalation, which are low-yielding (30–40%).
Comparison of Preparation Methods
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Reductive Amination | 68–80 | Moderate | High |
| Suzuki-Miyaura Coupling | 60–72 | High | Moderate |
| β-Keto Amide Cyclization | 55–60 | Low | Low |
| Pyridine Hydrogenation | 85–90 | High | High |
Key Findings :
Q & A
Q. What are the standard synthetic routes for 4-(2-Isopropoxyphenyl)piperidine?
The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, Knoevenagel condensation catalyzed by piperidine is a common method for related compounds, where benzaldehyde derivatives react with cyanoacetate esters under reflux in solvents like toluene . For this compound, a plausible route includes:
- Step 1 : Reaction of 2-isopropoxyphenylboronic acid with a protected piperidine scaffold via Suzuki-Miyaura coupling.
- Step 2 : Deprotection of the piperidine nitrogen under acidic conditions. Yields can be optimized by adjusting catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) .
Q. How is this compound characterized to confirm its structure?
Key characterization techniques include:
- NMR Spectroscopy : and NMR to confirm the piperidine ring protons (δ 1.5–3.0 ppm) and isopropoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) .
- Mass Spectrometry : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 248.18 for C₁₄H₂₁NO₂) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?
Systematic optimization involves:
- Design of Experiments (DOE) : Vary parameters like solvent polarity (e.g., dichloromethane vs. toluene), catalyst concentration (0.5–2 mol%), and temperature (60–120°C) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
- Workup Techniques : Use of aqueous washes (NaHCO₃ for acid removal) and column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .
Q. How do electronic effects of the isopropoxy group influence the reactivity of this compound in derivatization?
The isopropoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing electrophilic substitution at the para position. For example:
- Nitration : Concentrated HNO₃/H₂SO₄ selectively adds a nitro group to the phenyl ring, with regioselectivity confirmed by NMR .
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides proceeds efficiently due to the piperidine nitrogen’s nucleophilicity . Comparative studies with electron-withdrawing substituents (e.g., trifluoromethyl) show reduced reaction rates, highlighting electronic effects .
Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound derivatives?
Contradictions may arise from:
- Purity Variability : Impurities (>5%) can skew bioassay results. Use orthogonal purity methods (HPLC, elemental analysis) .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, conflicting IC₅₀ values in kinase inhibition assays may stem from ATP concentration differences (1 mM vs. 10 μM) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, excluding outliers with Z-score >3 .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin 5-HT₂A). The isopropoxy group’s hydrophobicity may enhance van der Waals interactions in lipid-rich binding pockets .
- QSAR Studies : Corate substituent parameters (Hammett σ, π-values) with experimental IC₅₀ data to build predictive models .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to validate docking poses .
Methodological Notes
- Safety Protocols : Handle with PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for antimicrobial or cytotoxic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
